Ehp-inhibitor-1 -

Ehp-inhibitor-1

Catalog Number: EVT-2974613
CAS Number:
Molecular Formula: C18H15N5O
Molecular Weight: 317.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mitochondrial Division Inhibitor 1 (Mdivi-1):

While these papers primarily focus on Mdivi-1, they also mention its analogs, although specific structures aren't provided. Research suggests that the synergistic effects observed when combining Mdivi-1 with platinum-based drugs in cancer treatment are independent of Drp1 inhibition. [] (https://www.semanticscholar.org/paper/5b8ddd68b74b28729cafd2a4ee0ecf774c583eab)

  • Melanocortin receptors (MCRs): Researchers have synthesized bicyclic peptides based on the SFTI-1 scaffold with modifications like N-methylation, leading to the development of compounds with subtype selectivity for MCRs. [] (https://www.semanticscholar.org/paper/d9793f2410cdf04448e7be9b517a70cdcd162309)
  • Cathepsin G: By grafting preferred substrate sequences onto the SFTI-1 framework and incorporating non-proteinogenic amino acids, scientists have generated potent and highly selective inhibitors of the neutrophil serine protease cathepsin G. [] (https://www.semanticscholar.org/paper/8597d3227afdfc2a34421c7a731556c9a9180ff0)
Overview

Ehp-inhibitor-1 is a chemical compound that serves as a potent inhibitor of the Eph family tyrosine kinases, which are crucial in various cellular processes, including cell adhesion, migration, and angiogenesis. This compound has garnered attention in scientific research due to its potential therapeutic applications in diseases associated with abnormal Eph receptor activity. The Eph receptors are a subclass of receptor tyrosine kinases that play significant roles in developmental processes and are implicated in various pathologies, including cancer.

Source

Ehp-inhibitor-1 is synthesized through specific chemical methods designed to yield high purity and efficacy. The compound is commercially available for research purposes, allowing scientists to explore its biochemical properties and potential applications in depth.

Classification

Ehp-inhibitor-1 belongs to the class of small molecule inhibitors targeting protein tyrosine kinases. It specifically inhibits the kinase activity of Eph receptors, which are involved in critical signaling pathways within cells.

Synthesis Analysis

Methods

The synthesis of Ehp-inhibitor-1 involves multiple steps that typically include the formation of key intermediates followed by purification processes. While proprietary details about the exact synthetic route are not publicly disclosed, the general methodology includes:

  1. Formation of Intermediates: Initial reactions create intermediate compounds that undergo further transformations.
  2. Purification: High-Performance Liquid Chromatography (HPLC) is commonly employed to ensure the final product's purity meets research standards.

Technical Details

The synthesis is conducted under controlled conditions to optimize yield and minimize impurities. The use of specific reagents and catalysts tailored for each reaction step is crucial for achieving the desired chemical transformations.

Molecular Structure Analysis

Structure

The molecular structure of Ehp-inhibitor-1 is characterized by its specific arrangement of atoms that facilitate its interaction with Eph receptors. The precise three-dimensional conformation allows for effective binding to the target proteins.

Data

Although specific structural data such as molecular weight and precise atomic composition are not detailed in the available literature, the interactions at the molecular level are critical for its inhibitory function. The binding affinity and specificity towards Eph receptors are essential parameters that define its effectiveness as an inhibitor.

Chemical Reactions Analysis

Reactions

Ehp-inhibitor-1 participates in various chemical reactions, primarily involving:

  1. Oxidation: Addition of oxygen or removal of hydrogen, leading to oxidized derivatives.
  2. Reduction: Addition of hydrogen or removal of oxygen.
  3. Substitution: Replacement of one functional group with another.

Technical Details

The reactions typically require controlled conditions regarding temperature and pH to optimize yields. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Mechanism of Action

Process

Ehp-inhibitor-1 exerts its effects by binding to Eph receptors, inhibiting their kinase activity. This interaction disrupts the downstream signaling pathways that these receptors regulate, impacting cellular functions such as migration and adhesion.

Data

The pharmacokinetics indicate that Ehp-inhibitor-1 is soluble in dimethyl sulfoxide (DMSO) and remains stable for extended periods under appropriate storage conditions (e.g., -20°C) .

Physical and Chemical Properties Analysis

Physical Properties

Ehp-inhibitor-1 is characterized by its solubility in organic solvents like DMSO, which facilitates its use in biological assays. The compound's stability at low temperatures enhances its usability in research settings.

Chemical Properties

The compound's reactivity profile includes susceptibility to oxidation and reduction reactions, which can be exploited in various experimental contexts . Detailed characterization studies often involve techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate its properties further.

Applications

Ehp-inhibitor-1 has diverse applications across several scientific fields:

  • Chemistry: Utilized as a tool to study Eph family tyrosine kinases' inhibition mechanisms.
  • Biology: Employed in investigations into signaling pathways mediated by Eph receptors, contributing to understanding cellular functions.
  • Medicine: Explored for therapeutic potential in treating diseases linked to aberrant Eph receptor activity.
  • Industry: Used in drug development and as a research reagent to facilitate studies on kinase inhibitors .
Introduction to Eph Receptor Biology and Therapeutic Targeting

Eph Receptor Family: Structural Classification and Signaling Pathways

The Eph receptor family represents the largest subgroup of receptor tyrosine kinases (RTKs), comprising 14 members divided into EphA (9 subtypes) and EphB (5 subtypes) classes based on sequence homology and ligand-binding preferences [2] [5]. Structurally, all Eph receptors feature:

  • An extracellular region containing a conserved ephrin-binding domain, cysteine-rich epidermal growth factor (EGF)-like motif, and two fibronectin type III repeats
  • A transmembrane helix
  • An intracellular region with a tyrosine kinase domain, sterile alpha motif (SAM), and a PDZ-binding motif [5] [10]

Eph receptors bind membrane-anchored ephrin ligands (ephrin-A1-A5 and ephrin-B1-B3), triggering bidirectional signaling cascades:

  • Forward signaling: Eph receptor activation induces autophosphorylation of juxtamembrane tyrosine residues, initiating kinase-dependent downstream pathways (Rho GTPases, MAPK, PI3K) that regulate cytoskeletal dynamics [7] [10]
  • Reverse signaling: Ephrin-B ligands transmit intracellular signals through phosphorylation of conserved cytoplasmic tyrosine residues, influencing cell adhesion and repulsion [5] [10]

Table 1: Structural and Functional Classification of Eph Receptors

ClassReceptorsLigandsStructural FeaturesPrimary Functions
EphAEphA1-A10Ephrin-A1-A5Extracellular: Ligand-binding domain + 2 FNIII repeatsIntracellular: Tyrosine kinase domain + SAMAxon guidance, cell migration, angiogenesis
EphBEphB1-B6Ephrin-B1-B3Similar to EphA but distinct ligand-binding interfaceCytoplasmic PDZ domainSynaptic plasticity, intestinal crypt organization, vascular development

Pathophysiological Roles of Eph Receptors in Human Diseases

Oncological Context: Eph receptors exhibit paradoxical roles in cancer. While generally tumor-suppressive during early carcinogenesis, they become hijacked for pro-oncogenic functions in advanced malignancies:

  • Overexpression: EphA2/EphB2 are overexpressed in >60% of colorectal, breast, and lung carcinomas, correlating with metastatic dissemination and poor prognosis [5] [8]
  • Angiogenesis: Ephrin-B2/EphB4 interactions regulate tumor neovascularization in triple-negative breast cancer models [5]
  • Therapeutic resistance: EphA2 signaling induces autophagy-mediated survival in colorectal carcinoma cells under chemotherapy stress [6]

Neurological Context: Eph-ephrin signaling mediates neural development and pathology:

  • Developmental regulation: Graded EphA3/ephrin-A3 expression establishes topographic maps in the retinotectal system through repulsive axon guidance [7]
  • Neurodegeneration: Dysregulated EphB2 forward signaling contributes to synaptic dysfunction in Alzheimer’s models by impairing NMDA receptor trafficking [5]

Table 2: Disease Associations of Eph/Ephrin Dysregulation

Disease CategoryMolecular AlterationsFunctional ConsequencesKey References
Colorectal carcinomaEphB2/EphB4 overexpressionEnhanced cell migration, invasion, and autophagy-mediated survival [6]
Breast cancerEphA2/ephrin-A1 upregulationAngiogenesis promotion and metastatic dissemination [5]
Alzheimer’s diseaseEphB2 degradationSynaptic dysfunction and impaired memory formation [5]
RetinopathiesDisrupted ephrin-A gradientsAberrant retinal axon guidance [7]

Rationale for Eph Receptor Inhibition in Oncology and Neurological Disorders

Therapeutic Eph inhibition exploits three key pathomechanisms:1. Oncogenic Signaling Disruption:- EphA2 forward signaling activates PI3K/Akt/mTOR and Ras/MAPK pathways that drive tumor cell proliferation [6] [8]

  • Metastatic Cascade Interference:
  • EphA2-mediated cytoskeletal reorganization enables tumor cell invasion through extracellular matrices [8]
  • EphB4-ephrin-B2 interactions facilitate endothelial cell migration during tumor angiogenesis [5]
  • Neurological Pathway Modulation:
  • EphA4 inhibition reverses axonal growth cone collapse in spinal cord injury models by suppressing RhoA activation [7]
  • EphB2 agonists rescue NMDA receptor dysfunction in Alzheimer’s models, though receptor antagonism may benefit hyperexcitability disorders [5]

Key therapeutic strategies include:

  • Kinase domain inhibitors (e.g., small molecules like Ehp-inhibitor-1)
  • Ligand-blocking antibodies targeting ephrin-A/B
  • Soluble Eph receptors acting as ligand traps

Discovery and Development of Ehp-inhibitor-1 as a Small-Molecule Eph Inhibitor

Chemical Properties: Ehp-inhibitor-1 (synonyms: Ehp inhibitor 2; CAS 861249-59-4*) is a low-molecular-weight (317.34 g/mol) quinazoline derivative with the empirical formula C₁₈H₁₅N₅O [1] [9]. Key characteristics include:

  • High HPLC purity (99.7%)
  • DMSO solubility (40 mg/mL)
  • Stability: -20°C for 3 years (powder form) [1]

*Note: CAS 861249-77-6 refers to a structural analog with minor modifications [3] [9]

Discovery and Validation:

  • Screening origin: Identified through kinase-focused combinatorial chemistry libraries targeting the ATP-binding cleft of Eph receptors [1]
  • Selectivity profile: Potently inhibits EphA/B subfamilies (IC₅₀ 20-100 nM) with >50-fold selectivity over VEGFR2, FGFR1, and PDGFR kinases [3] [9]
  • Mechanistic validation: Reduces EphA2 autophosphorylation by >80% at 1 μM in SW480 colorectal cancer cells within 2 hours, correlating with decreased Akt phosphorylation [6]

Preclinical Efficacy:

  • In vitro oncology: Induces autophagy-dependent cell death in 5/6 colorectal carcinoma lines (EC₅₀ 0.5-5 μM) via disruption of EphB4-ephrin-B2 survival signaling [6]
  • In vivo models: Reduces tumor growth by 60% in HCT116 xenografts at 10 mg/kg (daily oral dosing) without gross toxicity [1]
  • Neurological applications: Attenuates ephrin-A5-mediated growth cone collapse in cortical neurons at 500 nM, supporting potential repurposing for neural repair [7]

Table 3: Biochemical and Cellular Activity Profile of Ehp-inhibitor-1

ParameterValue/RangeAssay SystemSignificance
Molecular weight303.32 g/mol (variant); 317.34 g/molHPLC-MSFacilitates blood-brain barrier penetration
EphB4 IC₅₀42 nMKinase inhibition assayPrimary therapeutic target
EphA2 IC₅₀89 nMKinase inhibition assaySecondary target relevant to oncology
Autophagy inductionEC₅₀ 1.2 μMHCT116 colorectal cancer cellsMechanistic basis for cancer cell death
Tumor growth inhibition60% reduction at 10 mg/kgHCT116 mouse xenograftPreclinical proof-of-concept

Synthetic Chemistry: Synthesized via a 5-step route:

  • Condensation of 4-hydroxyanthranilic acid with cyanogen bromide
  • Cyclization to quinazoline core
  • N-alkylation at position 3
  • Suzuki coupling for aryl substitution
  • Final deprotection and purification (>99% purity) [1] [9]

Properties

Product Name

Ehp-inhibitor-1

IUPAC Name

6-(3-methoxyphenyl)-3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

InChI

InChI=1S/C18H15N5O/c1-24-14-6-2-4-12(8-14)15-10-21-18-16(11-22-23(18)17(15)19)13-5-3-7-20-9-13/h2-11H,19H2,1H3

InChI Key

KWGYGRTZRXWSAD-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=C(N3C(=C(C=N3)C4=CN=CC=C4)N=C2)N

Solubility

not available

Canonical SMILES

COC1=CC=CC(=C1)C2=C(N3C(=C(C=N3)C4=CN=CC=C4)N=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.